3-(Benzylamino)-2,2-difluoropropan-1-ol
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Overview
Description
3-(Benzylamino)-2,2-difluoropropan-1-ol is an organic compound that features a benzylamino group attached to a difluoropropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2,2-difluoropropan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2,2-difluoropropanol with benzylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of benzylamine on the difluoropropanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-2,2-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzylamino group can be reduced to form a primary amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium iodide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-(Benzylamino)-2,2-difluoropropanal.
Reduction: Formation of 3-(Aminomethyl)-2,2-difluoropropan-1-ol.
Substitution: Formation of 3-(Benzylamino)-2,2-difluoropropyl halides or ethers.
Scientific Research Applications
3-(Benzylamino)-2,2-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-2,2-difluoropropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the difluoropropanol moiety can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylamino)-1,2-benzisothiazole 1,1-dioxide: Similar in structure but contains a benzisothiazole ring.
2-(Benzylamino)-2-hydroxyalkyl isoindoline-1,3-diones: Contains an isoindoline-1,3-dione moiety.
Benzylamine: Lacks the difluoropropanol group but shares the benzylamino functionality.
Uniqueness
3-(Benzylamino)-2,2-difluoropropan-1-ol is unique due to the presence of both the benzylamino and difluoropropanol groups, which confer distinct chemical properties and reactivity. The difluoropropanol moiety enhances the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C10H13F2NO |
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Molecular Weight |
201.21 g/mol |
IUPAC Name |
3-(benzylamino)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-10(12,8-14)7-13-6-9-4-2-1-3-5-9/h1-5,13-14H,6-8H2 |
InChI Key |
YVHROQYTRIZAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CO)(F)F |
Origin of Product |
United States |
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